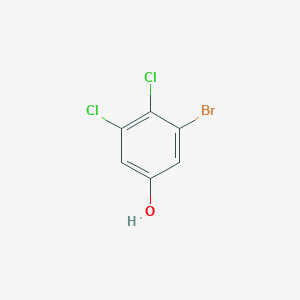

5-溴-3,4-二氯苯酚

描述

5-Bromo-3,4-dichlorophenol is a type of phenol that contains bromine and chlorine atoms. It is a derivative of phenol and is similar to other compounds like 5-Bromo-2,4-dichlorophenol and 3-Bromo-2,5-dichlorophenol .

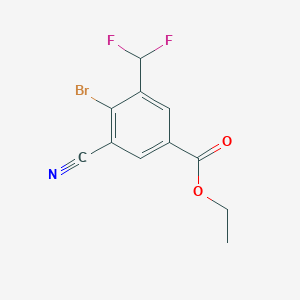

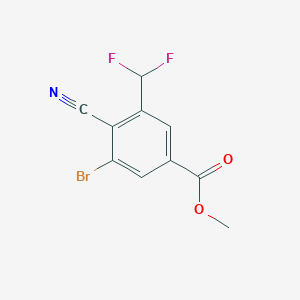

Molecular Structure Analysis

The molecular structure of 5-Bromo-3,4-dichlorophenol consists of a phenol molecule with bromine and chlorine atoms attached. The exact positions of these atoms on the phenol molecule define the specific compound .Physical And Chemical Properties Analysis

5-Bromo-3,4-dichlorophenol is a solid at room temperature . It has a molecular weight of 241.9 .科学研究应用

酶催化反应

- 来自真菌(如 Rhizoctonia praticola)的漆酶催化涉及卤代酚(如 5-溴-3,4-二氯苯酚)的交叉偶联反应,导致形成二酚等复杂分子,这在生物化学和有机合成中引起兴趣 (Bollag、Liu 和 Minard,1979 年)。

光催化和环境应用

- 包括 5-溴-3,4-二氯苯酚在内的卤代酚可以在紫外光下通过 Fe(III)/O2 均相光催化在水处理过程中进行氧化,这表明在通过这些化合物处理废水和地下水污染方面具有潜力 (Andreozzi、Di Somma、Marotta、Pinto、Pollio 和 Spasiano,2011 年)。

溴代取代化合物的合成

- 该化合物用于合成各种溴代取代有机化合物,这些化合物是有机化学中重要的合成子,用于制造各种有用的物质 (Shirinian 等人,2012 年)。

电化学应用

- 已经对卤代化合物的电化学还原进行了研究,包括在碳阴极上的 5-溴-3,4-二氯苯酚,这与电化学和材料科学领域相关 (Mubarak 和 Peters,1996 年)。

抗菌和抗真菌研究

- 包括 5-溴-3,4-二氯苯酚在内的化合物已被研究其抗菌和抗真菌活性,特别是对酵母和霉菌,在医学和制药研究中显示出潜力 (Buchta 等人,2004 年)。

废水处理中的厌氧生物降解

- 已经研究了包括 5-溴-3,4-二氯苯酚在内的氯酚的厌氧生物降解,为废水处理和环境生物技术提供了见解 (Boyd 和 Shelton,1984 年)。

导电聚合物的合成

- 卤代酚(如 5-溴-3,4-二氯苯酚)用于合成导电聚合物,这是材料科学和电子学中重要的研究领域 (Meng 等人,2003 年)。

安全和危害

作用机制

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that halogenated phenols can participate in various chemical reactions due to the presence of the phenolic oh group and halogen atoms . They can undergo nucleophilic substitution reactions, which could potentially influence their interaction with biological targets .

Biochemical Pathways

One study suggests that 5-bromo-3,4-dihydroxybenzaldehyde, a similar compound, can activate the wnt/β-catenin and autophagy pathways, and inhibit the tgf-β pathways in dermal papilla cells .

Pharmacokinetics

Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

5-bromo-3,4-dihydroxybenzaldehyde, a similar compound, has been shown to promote hair growth through activation of wnt/β-catenin and autophagy pathways, and inhibition of tgf-β pathways in dermal papilla cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4,5-dichlorophenol. Factors such as pH, temperature, and presence of other chemicals can affect its stability and reactivity . Furthermore, the compound’s bioavailability and toxicity can be influenced by factors such as the individual’s health status, age, and genetic makeup.

属性

IUPAC Name |

3-bromo-4,5-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSISBFBCAPIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,5-dichlorophenol | |

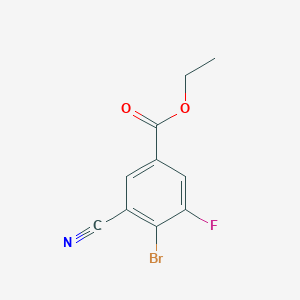

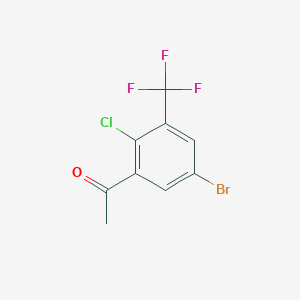

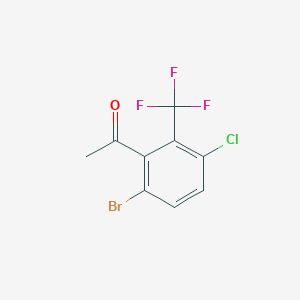

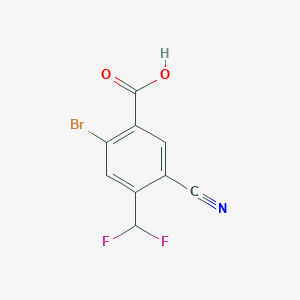

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

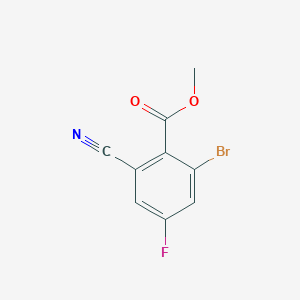

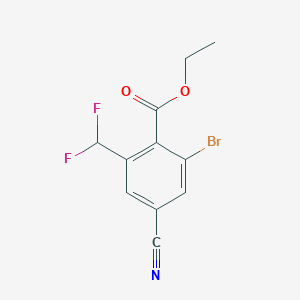

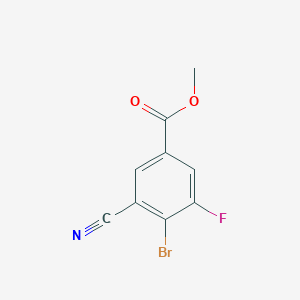

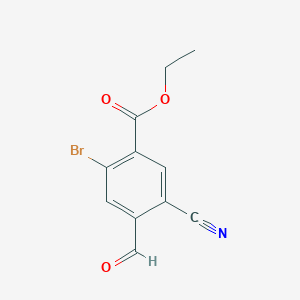

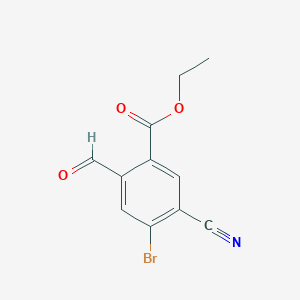

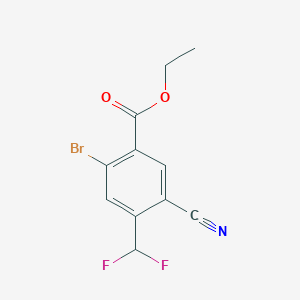

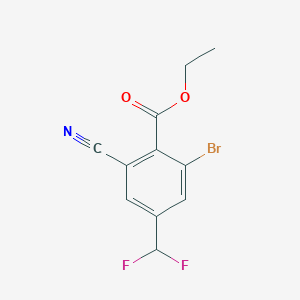

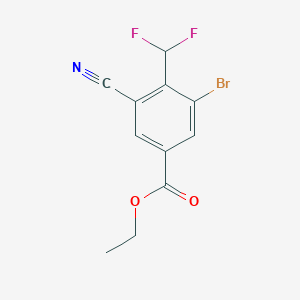

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。